molecular formula C12H9N3O B2751030 2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile CAS No. 1267668-14-3

2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile

Cat. No. B2751030
CAS RN: 1267668-14-3
M. Wt: 211.224
InChI Key: BWDRSFMJEBIYAS-UHFFFAOYSA-N
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Description

2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile, also known as KPT-335, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound belongs to the class of pyridine derivatives and has been extensively studied for its biological activities.

Mechanism of Action

2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile acts as a selective inhibitor of XPO1 by binding to its cargo-binding domain. This binding prevents the transport of various proteins and RNA molecules out of the nucleus, leading to the accumulation of tumor suppressor proteins in the nucleus. This, in turn, leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the growth of various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile is its selective inhibition of XPO1, which makes it a potential therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on 2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile. One of the major areas of research is the development of more potent and selective inhibitors of XPO1. In addition, the use of this compound in combination with other therapeutic agents is being explored for its potential synergistic effects. Furthermore, the potential use of this compound in the treatment of viral infections and inflammatory diseases is also being investigated.

Synthesis Methods

The synthesis of 2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile involves the reaction of 3-cyanopyridine with 3-(bromomethyl)pyridine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.

Scientific Research Applications

2-Oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile has been widely studied for its potential therapeutic applications in cancer, viral infections, and inflammatory diseases. It has been shown to inhibit the activity of nuclear export protein XPO1, which is involved in the transport of various proteins and RNA molecules out of the nucleus. This inhibition leads to the accumulation of tumor suppressor proteins in the nucleus, resulting in the inhibition of cancer cell growth.

properties

IUPAC Name

2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-11-4-2-6-15(12(11)16)9-10-3-1-5-14-8-10/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDRSFMJEBIYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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